molecular formula C13H17NO2 B6337216 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid CAS No. 885958-71-4

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B6337216
CAS No.: 885958-71-4
M. Wt: 219.28 g/mol
InChI Key: LMUPOQGHGMIUFC-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction typically requires a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the benzyl and methyl groups attached to the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPOQGHGMIUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407760
Record name 1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604798-82-5
Record name 1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g (5.7 mmol) methyl (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylate (as the trifluoroacetate salt) are dissolved in 4 ml of methanol and combined with 5 ml lithium hydroxide solution (8% in water). The mixture is stirred for five hours at RT, then mixed with 3.2 ml 4N hydrochloric acid and evaporated to dryness.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

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